molecular formula C19H18N2O2S B2700961 2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034398-36-0

2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2700961
CAS No.: 2034398-36-0
M. Wt: 338.43
InChI Key: DVRPHZIQVDIAEG-UHFFFAOYSA-N
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Description

2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a complex structure with a phenoxy group, a thiophene ring, and a pyridine moiety

Scientific Research Applications

2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s structural features make it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism by which 2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenoxy and thiophene groups can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with biological macromolecules.

    Pathways Involved: The compound may influence signaling pathways by binding to key proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a furan ring instead of thiophene.

    2-phenoxy-N-((2-(pyridin-2-yl)pyridin-3-yl)methyl)propanamide: Contains an additional pyridine ring.

Uniqueness

2-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Properties

IUPAC Name

2-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14(23-16-8-3-2-4-9-16)19(22)21-13-15-7-5-11-20-18(15)17-10-6-12-24-17/h2-12,14H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPHZIQVDIAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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